8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position and a tert-butyl group at the 3rd position on the triazolopyridine ring
Preparation Methods
The synthesis of 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . The reaction conditions often include heating and the use of dehydrative aromatization in acidic media . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions, forming various fused ring systems.
Scientific Research Applications
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral agents, such as triazavirin and remdesivir. Its structural features make it a valuable scaffold for designing new drugs.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: These compounds have similar structural features but differ in the number and position of bromine atoms.
3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones: These compounds have nitro groups instead of bromine, leading to different reactivity and applications.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have different substituents on the triazolopyridine ring, affecting their biological activity and chemical properties.
Properties
Molecular Formula |
C10H12BrN3 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
8-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)9-13-12-8-7(11)5-4-6-14(8)9/h4-6H,1-3H3 |
InChI Key |
ZOLZBCCPFKHXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.